![molecular formula C10H11N3O3S B6011466 methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate](/img/structure/B6011466.png)
methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate
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Overview
Description
Methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate, also known as MACHB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various biological and medical fields. MACHB is a synthetic compound that can be synthesized through various methods, and its mechanism of action and physiological effects are still being studied.
Mechanism of Action
The mechanism of action of methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate is still being studied, but research studies have suggested that methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate exerts its effects through various pathways. methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which plays a role in inflammation, and acetylcholinesterase (AChE), which plays a role in Alzheimer's disease. methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate has been found to have various biochemical and physiological effects. Research studies have shown that methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate has anti-inflammatory effects by inhibiting the activity of COX-2 and reducing the production of inflammatory cytokines. methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate has also been found to have antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate has been found to have anticancer effects by inducing apoptosis in cancer cells and inhibiting their growth.
Advantages and Limitations for Lab Experiments
Methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate has several advantages for lab experiments, including its synthetic accessibility and its potential applications in various fields. However, there are also limitations to using methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate in lab experiments. methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate has not yet been extensively studied in vivo, and its toxicity and pharmacokinetics are still not well understood. Additionally, the mechanism of action of methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate is still being studied, and more research is needed to fully understand its effects.
Future Directions
For research on methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate include studying its mechanism of action in cancer cells, investigating its effects on AChE activity, and determining its optimal dosage for therapeutic use.
Synthesis Methods
Methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate can be synthesized through various methods, including the reaction of 2-hydroxybenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride, followed by reaction with methyl chloroformate. Another method involves the reaction of 2-hydroxybenzoic acid with thiosemicarbazide in the presence of acetic anhydride, followed by reaction with methyl chloroformate. These methods have been reported in various research studies and have been found to be effective in synthesizing methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate.
Scientific Research Applications
Methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate has been found to have potential applications in various biological and medical fields. Research studies have shown that methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate has anti-inflammatory, antioxidant, and anticancer properties. methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate has also been found to have neuroprotective effects and has been studied for its potential use in treating Alzheimer's disease. Additionally, methyl 3-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-hydroxybenzoate has been found to have antimicrobial properties and has been studied for its potential use in treating bacterial infections.
properties
IUPAC Name |
methyl 3-[(E)-(carbamothioylhydrazinylidene)methyl]-2-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-16-9(15)7-4-2-3-6(8(7)14)5-12-13-10(11)17/h2-5,14H,1H3,(H3,11,13,17)/b12-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVVBBOQKAXLMW-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1O)C=NNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1O)/C=N/NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26671005 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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